molecular formula C24H29NO5 B1341366 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid CAS No. 1014018-79-1

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid

Cat. No. B1341366
CAS RN: 1014018-79-1
M. Wt: 411.5 g/mol
InChI Key: SJNATOMDTSYGQF-MRXNPFEDSA-N
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Description

“®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid” is a derivative of glutamic acid . It is a unique chemical compound that is used in early discovery research .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group, and a tert-butoxy group attached to the pentanoic acid chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.39 and a chemical formula of C20H21NO4 . It appears as a white to off-white solid .

Scientific Research Applications

Solid Phase Synthesis Linkers

A study by Bleicher, Lutz, and Wuethrich (2000) introduced new phenylfluorenyl-based linkers, including derivatives related to the compound , for solid phase synthesis. These linkers exhibit higher acid stability than standard trityl resins, facilitating the immobilization and subsequent modification of carboxylic acids and amines. The treated trifluoroacetic acid (TFA) releases the products with high yield and excellent purity, emphasizing the linkers' efficiency in peptide synthesis and other related applications Bleicher, K., Lutz, C., & Wuethrich, Y. (2000).

Amino Acid Protecting Group

Mollica et al. (2012) described a synthetic pathway using (acyloxy)alkoxy promoiety as a protecting group for asymmetrically protected 2,7-diaminosuberic acid. The approach utilizes the compound for the synthesis of (R,R)-2,7 diaminosuberic acid via ring-closing metathesis (RCM) reaction, highlighting its role in synthesizing asymmetrically protected amino acids Mollica, A., et al. (2012).

Material Science and Nanotechnology

Research on self-assembled structures formed by Fmoc variants of threonine and serine has been reported by Kshtriya et al. (2021). The study focuses on the self-assembly properties of Fmoc variants, including a compound structurally similar to the one , demonstrating how these structures undergo morphological transitions under different conditions. This research provides insights into the potential applications of such compounds in material science and nanotechnology, suggesting their use in designing novel self-assembled architectures Kshtriya, et al. (2021).

Enzyme-activated Surfactants for Carbon Nanotubes Dispersion

Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their research demonstrates how these compounds, when activated enzymatically, can create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is particularly relevant in the fields of materials science and nanotechnology, highlighting the compound's versatility beyond traditional peptide synthesis Cousins, B., et al. (2009).

Safety and Hazards

This compound is classified as an irritant . It’s recommended to handle it with care to avoid any potential harm .

Mechanism of Action

Target of Action

It’s known that fmoc amino acids are commonly used in peptide synthesis . They act as building blocks in the formation of larger peptide chains, suggesting that their targets would be the specific sites on these chains where they are incorporated.

Mode of Action

The compound interacts with its targets through a process known as peptide coupling . This is a chemical reaction where two amino acids form a peptide bond. In this case, the Fmoc group acts as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . The Fmoc group is added to the amino acid to protect it during the synthesis process. Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added. This process is repeated until the desired peptide chain is formed .

Pharmacokinetics

It’s known that fmoc amino acids are stable at room temperature and have a long shelf-life . They are also stable in aqueous washing operations, which suggests they have good bioavailability .

Result of Action

The result of the compound’s action is the formation of peptide chains. These chains can be part of larger proteins, which play crucial roles in various biological functions. The use of Fmoc amino acids in peptide synthesis allows for the creation of specific, complex proteins that can be used in research and therapeutic applications .

Action Environment

The action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling . Additionally, the presence of other substances in the reaction mixture can also impact the reaction, as they may interact with the compound or its targets .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNATOMDTSYGQF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid

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